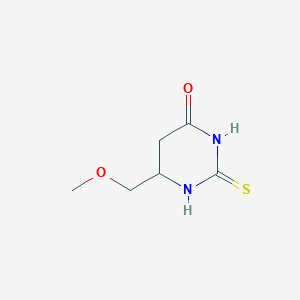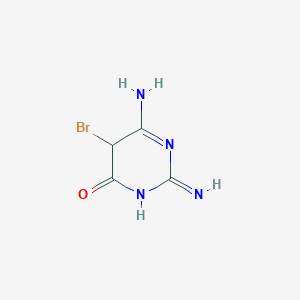
potassium;(1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyluracil-5-trifluoroborate potassium salt is a chemical compound with the molecular formula C6H7BF3KN2O2 and a molecular weight of 246.04 g/mol . It is a potassium salt derivative of 1,3-dimethyluracil, where the uracil ring is substituted with a trifluoroborate group at the 5-position. This compound is primarily used in research settings and is known for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyluracil-5-trifluoroborate potassium salt typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dimethyluracil as the starting material.
Trifluoroborate Introduction: The trifluoroborate group is introduced at the 5-position of the uracil ring through a reaction with a suitable boron reagent, such as potassium trifluoroborate.
Reaction Conditions: The reaction is usually carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 1,3-dimethyluracil-5-trifluoroborate potassium salt are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyluracil-5-trifluoroborate potassium salt can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the trifluoroborate group with an aryl halide .
Scientific Research Applications
1,3-Dimethyluracil-5-trifluoroborate potassium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyluracil-5-trifluoroborate potassium salt involves its ability to participate in various chemical reactions. The trifluoroborate group is highly reactive and can form stable bonds with other molecules. This reactivity makes it useful in coupling reactions, where it acts as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: The parent compound without the trifluoroborate group.
5-Trifluoroborate Uracil: Uracil with a trifluoroborate group at the 5-position but without the 1,3-dimethyl substitutions.
1,3-Dimethyluracil-5-boronic Acid: Similar structure but with a boronic acid group instead of trifluoroborate.
Uniqueness
1,3-Dimethyluracil-5-trifluoroborate potassium salt is unique due to the presence of both the 1,3-dimethyl substitutions and the trifluoroborate group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research applications .
Properties
Molecular Formula |
C6H8BF3KN2O2+ |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
potassium;(1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H8BF3N2O2.K/c1-11-3-4(7(8,9)10)5(13)12(2)6(11)14;/h3-4H,1-2H3;/q;+1 |
InChI Key |
HQOZYEZGWBXSNZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1C=[N+](C(=O)N(C1=O)C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B12354298.png)

![N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12354315.png)




![3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B12354368.png)
